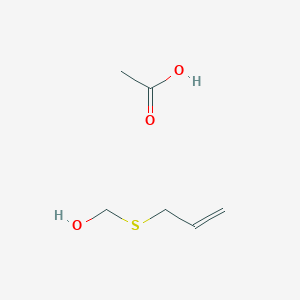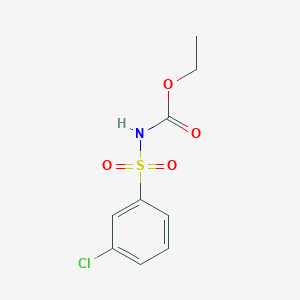
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine is a compound that belongs to the class of azide-modified nucleosides. These compounds are important building blocks for RNA and DNA functionalization through click chemistry, specifically azide-alkyne cycloaddition . The azido group in this compound makes it highly reactive and useful for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a nitrile intermediate with sodium azide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triphenylphosphine (PPh3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for azide-modified nucleosides, including 5-(Azidomethyl)-2-Methylpyrimidin-4-Amine, often involve large-scale synthesis using automated systems. These methods ensure high yield and purity, which are essential for their application in pharmaceuticals and biochemical research .
化学反応の分析
Types of Reactions
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound is highly reactive in azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Common Reagents and Conditions
Reagents: Common reagents include sodium azide, triphenylphosphine, and dimethylformamide.
Conditions: Reactions are typically carried out at controlled temperatures, often around 55°C, and may require catalysts like copper(I) salts for CuAAC reactions
Major Products
The major products formed from these reactions include various bioconjugates and labeled nucleosides, which are useful for biochemical labeling and functionalization .
科学的研究の応用
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(Azidomethyl)-2-Methylpyrimidin-4-Amine involves its high reactivity due to the azido group. This reactivity allows it to participate in bioorthogonal reactions, such as azide-alkyne cycloaddition, without interfering with other biological processes . The molecular targets and pathways involved include nucleic acids, where the compound can be incorporated into DNA or RNA for labeling and functionalization .
類似化合物との比較
Similar Compounds
5-(Azidomethyl)-2′-deoxyuridine: Another azide-modified nucleoside used for similar applications in click chemistry.
5-[4’-(azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole: An azido impurity found in sartan drugs, used for analytical purposes.
Uniqueness
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine is unique due to its specific structure, which allows for efficient incorporation into nucleic acids and high reactivity in click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and functionalization of nucleic acids .
特性
CAS番号 |
63423-50-7 |
|---|---|
分子式 |
C6H8N6 |
分子量 |
164.17 g/mol |
IUPAC名 |
5-(azidomethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8N6/c1-4-9-2-5(3-10-12-8)6(7)11-4/h2H,3H2,1H3,(H2,7,9,11) |
InChIキー |
HRZOZFYDZBEQQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)


![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)




![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)

